molecular formula C11H16ClNO3 B15280452 Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride

Cat. No.: B15280452
M. Wt: 245.70 g/mol
InChI Key: UDHSAWHYRXHQJP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chiral amino acid ester hydrochloride derivative. These compounds are critical intermediates in pharmaceutical synthesis, particularly for β-amino acid derivatives and heterocyclic scaffolds .

Properties

IUPAC Name

methyl 2-amino-3-phenylmethoxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSAWHYRXHQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride typically involves the reaction of methyl 2-amino-3-(benzyloxy)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy oxides, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride is used across various scientific disciplines:

  • Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications, particularly in developing new drugs.
  • Industry It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Chemical Reactions

Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride can undergo several types of chemical reactions:

  • Oxidation The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3) to form various oxidation products.
  • Reduction If a nitro group is present, it can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and hydrogen gas (H2H_2) with a palladium catalyst.
  • Substitution The benzyloxy group can be substituted with nucleophiles such as alkoxides, thiolates, and amines.

Role in Pharmaceutical Research

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride is used as a building block in the synthesis of therapeutic agents. Its applications include:

  • Chirality Introduction: Due to its chiral nature, it is utilized in organic synthesis to introduce chirality into target molecules. This is particularly important in pharmaceutical development, where the stereochemistry of a molecule can significantly affect its biological activity.
  • Drug Development: It serves as a precursor in developing drugs with antimicrobial and anticancer properties. The compound's chiral nature allows selective interaction with biological targets, potentially leading to significant therapeutic effects.
  • Enzyme Activity Modulation: Interaction studies have shown its potential to modulate enzyme activity and receptor signaling pathways, acting as either a substrate or an inhibitor in biochemical processes. For instance, it has shown potential as an inhibitor of cholinesterase enzymes, suggesting a role in enhancing cholinergic signaling relevant to neurodegenerative conditions like Alzheimer's disease.

Biological Activities

The compound has shown potential biological activities:

  • Anticholinesterase Activity: It may increase acetylcholine levels in the synaptic cleft, providing symptomatic relief in neurodegenerative conditions like Alzheimer's disease.
  • Neuroprotective Effects: Similar indole derivatives can protect neuronal cells from excitotoxicity by modulating neurotransmitter release and reducing glial activation. In vivo studies suggest that compounds with similar structures can prevent neuronal damage induced by excitotoxic agents and inhibit apoptosis in neuronal cells.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, molecular weights, and purity data for analogs of Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride:

Compound Name Substituent at C3 Position Molecular Formula Molecular Weight Purity Key References
Methyl 2-amino-3-(2-bromophenyl)propanoate HCl 2-bromophenyl C10H11BrClNO2 292.56 95%
Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate HCl 4-methoxy-biphenyl-4-yl C17H19ClNO3 332.79 N/A
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate HCl 3-hydroxy-4-methoxyphenyl C9H12ClNO4 185.66* N/A
(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate HCl 1H-indol-3-yl C12H14ClN2O2 268.71 N/A
Methyl 2-amino-3-(tert-butoxy)propanoate HCl tert-butoxy C8H18ClNO3 211.69 N/A
(R)-Methyl 2-amino-3-methoxypropanoate HCl methoxy C5H12ClNO3 169.61 N/A

*Note: Molecular weight in appears inconsistent with the formula; this may reflect a typographical error in the source.

Key Observations:
  • Oxygen-Containing Groups (e.g., benzyloxy, methoxy, tert-butoxy): Increase polarity and hydrogen-bonding capacity, influencing crystallinity and solubility . Heterocyclic Groups (e.g., indol-3-yl): Introduce aromaticity and electron-rich regions, enabling π-π stacking interactions in drug-receptor binding .
  • Purity: Only Methyl 2-amino-3-(2-bromophenyl)propanoate HCl is explicitly noted to have 95% purity, suggesting optimized synthetic protocols for brominated derivatives .
Common Pathways:
  • Esterification: Thionyl chloride in methanol is widely used to convert amino acids to methyl ester hydrochlorides (e.g., synthesis of (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate HCl) .
  • Cyclization Reactions: Polyphosphoric acid (PPA) promotes cyclization of intermediates to form heterocycles like oxazoloquinolines, as seen in .
Case Study: Nitro-to-Amine Reduction

In , (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate is reduced to (S)-2-amino-3-(4-aminophenyl)propan-1-ol using sodium borohydride. This highlights the utility of nitro-substituted analogs as precursors for bioactive amines .

Biological Activity

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride is an organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies, emphasizing its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • Amino Group : Contributes to its basic properties and interactions with biological targets.
  • Benzyloxy Substituent : Enhances lipophilicity and may influence receptor binding.
  • Ester Functional Group : Plays a role in the compound's reactivity and stability.

Molecular Formula and Weight

  • Molecular Formula : C11H15NO3
  • Molecular Weight : Approximately 245.70 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating its potential to modulate enzyme activity and receptor signaling. Key areas of focus include:

  • Antimicrobial Properties : The compound has shown promise as a precursor in the synthesis of antimicrobial agents.
  • Anticancer Activity : Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further research in oncology.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to changes in signaling pathways that influence cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential as a precursor for antimicrobial agents
AnticancerInduces apoptosis in cancer cells
Enzyme ModulationInhibits specific enzymes

Study 1: Anticancer Activity

In a study exploring the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in various cancer cell lines. The study highlighted the compound's ability to activate apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound. It was observed that this compound exhibited significant activity against several bacterial strains, indicating its potential application in developing new antibiotics.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Functional Groups : The benzyloxycarbonyl (Cbz) group is used to protect amine functionalities during synthesis.
  • Formation of Amide Bonds : Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are utilized for amide bond formation.
  • Esterification : Reacting carboxylic acids with methanol in the presence of acid catalysts or coupling reagents like DCC (dicyclohexylcarbodiimide).

Table 2: Synthesis Steps Overview

StepDescription
ProtectionUse of Cbz group to protect amine functionalities
Amide Bond FormationUtilization of EDCI for forming amides
EsterificationReaction with methanol and acid catalysts

Q & A

Q. Which structural analogs are critical for structure-activity relationship (SAR) studies?

  • Key Analogs :
CompoundModificationImpact
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoateNitro group instead of benzyloxyHigher receptor affinity but reduced solubility
Ethyl 2-amino-3-(pyridin-3-yl)propanoatePyridine ring substitutionAlters binding to nicotinic receptors
(R)-Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoateMethylsulfonyl groupEnhances metabolic stability

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow OSHA guidelines:
  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Monitor airborne concentrations (NIOSH REL: 1 mg/m³).
  • Emergency showers/eye wash stations must be accessible .

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